molecular formula C14H24Cl2Si2 B3152652 Benzene, bis(2-(chlorodimethylsilyl)ethyl)- CAS No. 74129-20-7

Benzene, bis(2-(chlorodimethylsilyl)ethyl)-

Cat. No.: B3152652
CAS No.: 74129-20-7
M. Wt: 319.4 g/mol
InChI Key: QPBYKZCMJJHRGY-UHFFFAOYSA-N
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Description

“Benzene, bis(2-(chlorodimethylsilyl)ethyl)-” is a chemical compound with the molecular formula C14H24Cl2Si2 . It is also known by other names such as “(phenylenedi-2,1-ethanediyl)bis [chlorodimethyl-silan]” and "Bis [2- (chlorodimethylsilyl)ethyl]benzenemixed isomers" . The compound has a molecular weight of 319.42 g/mol .


Molecular Structure Analysis

The molecular structure of “Benzene, bis(2-(chlorodimethylsilyl)ethyl)-” is represented by the canonical SMILES notation: CSi(CCC1=CC=CC=C1CCSi(C)Cl)Cl . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.


Physical and Chemical Properties Analysis

“Benzene, bis(2-(chlorodimethylsilyl)ethyl)-” is a transparent liquid with a density of 1.02 g/mL . It has a boiling point of 116 °C .

Scientific Research Applications

Organosilica Material Synthesis

Organosilica materials containing bis(2-(chlorodimethylsilyl)ethyl)-benzene bridging groups have been synthesized using a precursor similar to the compound . These materials exhibit biporous structures with large pore volumes and low densities, making them suitable for various applications including adsorption and catalysis (Grin’ et al., 2004).

Catalysis in Asymmetric Reactions

Chiral tridentate ligands derived from structures related to benzene, bis(2-(chlorodimethylsilyl)ethyl)-, have been used to synthesize palladium(II) and platinum(II) complexes. These complexes have been employed in asymmetric aldol reactions, demonstrating the potential of such compounds in catalyzing stereoselective organic transformations (Longmire et al., 1998).

Development of Conducting Polymers

Compounds structurally related to benzene, bis(2-(chlorodimethylsilyl)ethyl)-, have been explored in the synthesis of conducting polymers. These materials show promise in applications such as light-emitting electrochemical cells, where their unique properties can lead to improved device performance (Carvalho et al., 2001).

Metal Complex Catalysis

Complexes incorporating ligands based on the bis(2-(chlorodimethylsilyl)ethyl)-benzene framework have been synthesized and shown to be effective catalysts in ethylene polymerization. These studies highlight the impact of ligand structure on the activity and selectivity of metal-based catalysts (Elagab & Alt, 2015).

Analytical Chemistry Applications

Derivatives of benzene, bis(2-(chlorodimethylsilyl)ethyl)-, have been applied in the development of analytical methods for the extraction and determination of surfactants. This demonstrates the compound's utility in enhancing the sensitivity and simplicity of analytical procedures (Taguchi et al., 1981).

Safety and Hazards

The safety data sheet for “Benzene, bis(2-(chlorodimethylsilyl)ethyl)-” should be referred to for detailed information on its hazards, handling, and storage .

Properties

IUPAC Name

chloro-[2-[2-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-7-5-6-8-14(13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYKZCMJJHRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1CC[Si](C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995573
Record name [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74129-20-7
Record name Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bis[2-(chlorodimethylsilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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